molecular formula C22H26FN5O3 B2677149 N'-(3-acetamidophenyl)-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}ethanediamide CAS No. 1049376-56-8

N'-(3-acetamidophenyl)-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}ethanediamide

Cat. No.: B2677149
CAS No.: 1049376-56-8
M. Wt: 427.48
InChI Key: UMUXJBRWYFRMBU-UHFFFAOYSA-N
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Description

N’-(3-acetamidophenyl)-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}ethanediamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-acetamidophenyl)-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}ethanediamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the use of palladium-catalyzed N-arylation reactions. For instance, the Hartwig-Buchwald N-arylation of 4-(2-fluorophenyl)piperazine with appropriate precursors can be employed . The reaction conditions often include the use of polar solvents such as dimethylformamide (DMF) or dimethylsulfoxide (DMSO) and weak inorganic bases like potassium phosphate or cesium carbonate .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and optimization of reaction conditions to enhance yield and purity are common strategies. The choice of catalysts, solvents, and purification techniques are crucial factors in industrial production.

Chemical Reactions Analysis

Types of Reactions

N’-(3-acetamidophenyl)-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}ethanediamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N’-(3-acetamidophenyl)-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}ethanediamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential as a pharmacological agent, particularly in targeting specific receptors or enzymes.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N’-(3-acetamidophenyl)-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}ethanediamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, modulating their activity. The fluorophenylpiperazine moiety is known to interact with neurotransmitter receptors, potentially affecting signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(3-acetamidophenyl)-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}ethanediamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and potential interactions with a wide range of biological targets.

Properties

IUPAC Name

N'-(3-acetamidophenyl)-N-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26FN5O3/c1-16(29)25-17-5-4-6-18(15-17)26-22(31)21(30)24-9-10-27-11-13-28(14-12-27)20-8-3-2-7-19(20)23/h2-8,15H,9-14H2,1H3,(H,24,30)(H,25,29)(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMUXJBRWYFRMBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)C(=O)NCCN2CCN(CC2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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